![molecular formula C11H10F3NO3S B2662952 4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid CAS No. 915872-72-9](/img/structure/B2662952.png)
4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid
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Overview
Description
“4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid” is a chemical compound with the CAS Number: 58457-56-0 . It has a molecular weight of 246.19 . It is in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . The molecular weight of the compound is 246.19 .Scientific Research Applications
Catalysis and Organic Synthesis
- Hydromethylation Sequence : Researchers have applied this compound in the hydromethylation sequence, which involves the addition of a hydrogen atom to a carbon-carbon double bond. Notably, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Inflammatory Properties
- Central Inflammation Regulation : 4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid plays a crucial role in regulating central inflammation. It has been investigated for its potential to control brain inflammation processes .
Kinetic and Thermodynamic Studies
- Oxidation Kinetics : Researchers have studied the oxidation kinetics of this compound. Notably, the rate enhancement observed with decreasing solvent dielectric constant is attributed to the enolization of the ketoacid group in 4-oxo-4-phenyl butanoic acid .
Chemical Reagents and Synthesis
- BenchChem Products : BenchChem offers qualified products for CAS No. 915872-72-9 (4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid). Researchers can inquire for more details about its availability.
Safety and Hazards
properties
IUPAC Name |
4-oxo-4-[2-(trifluoromethylsulfanyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)19-8-4-2-1-3-7(8)15-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWOZHVVHIJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid |
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